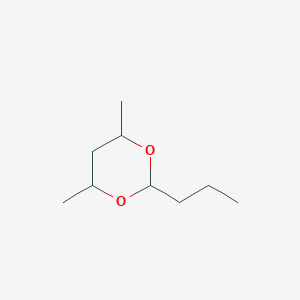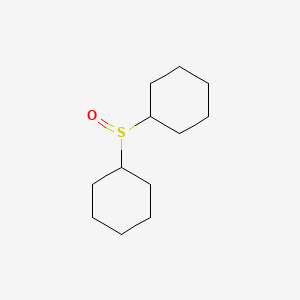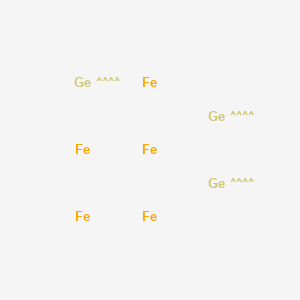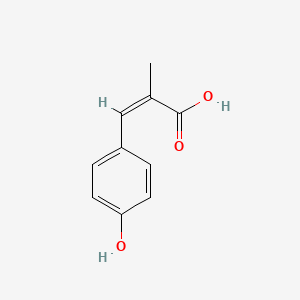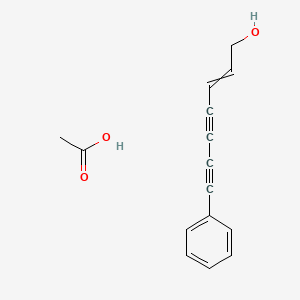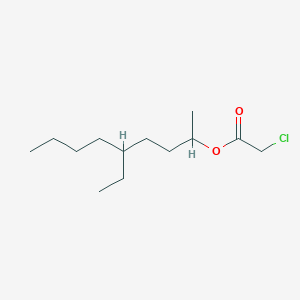
5-Ethylnonan-2-yl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylnonan-2-yl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroacetate group attached to a 5-ethylnonan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylnonan-2-yl chloroacetate typically involves the esterification of 5-ethylnonan-2-ol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Ethylnonan-2-yl chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 5-ethylnonan-2-ol and chloroacetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Sulfuric acid, hydrochloric acid, sodium hydroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Amides: Formed by substitution with amines
Esters: Formed by substitution with alcohols
Thioesters: Formed by substitution with thiols
Alcohols: Formed by reduction of the ester group
Scientific Research Applications
5-Ethylnonan-2-yl chloroacetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Ethylnonan-2-yl chloroacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act by modifying proteins or enzymes through covalent bonding with nucleophilic residues. This can lead to changes in the activity or function of the target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the 5-ethylnonan-2-yl chain.
Methyl chloroacetate: Another ester with a chloroacetate group but with a methyl group instead of the 5-ethylnonan-2-yl chain.
Propyl chloroacetate: Contains a propyl group instead of the 5-ethylnonan-2-yl chain.
Uniqueness
5-Ethylnonan-2-yl chloroacetate is unique due to its longer alkyl chain, which can impart different physical and chemical properties compared to shorter-chain analogs
Properties
CAS No. |
6282-22-0 |
|---|---|
Molecular Formula |
C13H25ClO2 |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
5-ethylnonan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C13H25ClO2/c1-4-6-7-12(5-2)9-8-11(3)16-13(15)10-14/h11-12H,4-10H2,1-3H3 |
InChI Key |
WHILRJFVJSPSMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(C)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



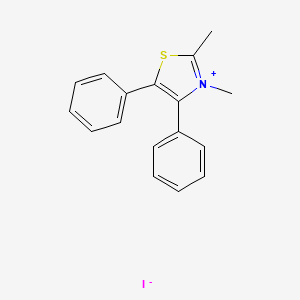
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)

![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
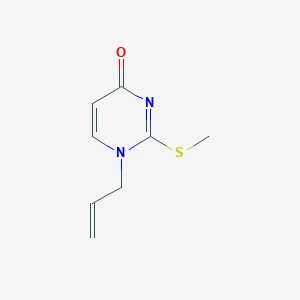
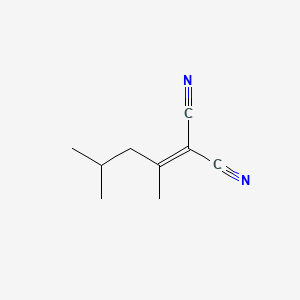
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)

